N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (N-[(4aS,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide) , reflecting its decahydropicene core and substituent groups. The stereochemical configuration is encoded in the Cahn-Ingold-Prelog descriptors:
- 4aS, 6aR, 6bR, 8aR, 12aR, 14aR, 14bS : These specify the chair-boat-chair conformation of the pentacyclic system, common to oleanane-type triterpenoids.
- The 11-cyano group occupies the C11 position, while the 2,2-difluoropropanamide moiety is attached to C4a via an amide bond.
The SMILES string (C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(C(=O)C[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C) further corroborates the stereochemical arrangement, highlighting the trans-fused A/B rings and cis junctions of the C/D/E rings.
X-ray Crystallographic Analysis of Decahydropicene Core
While direct X-ray data for this compound remains unpublished, the decahydropicene scaffold shares structural homology with papyriogenin A, an oleanane triterpenoid whose crystal structure was resolved at 1.8 Å resolution. Key features include:
| Parameter | Value |
|---|---|
| Core conformation | Chair-boat-chair (A/B/C rings) |
| Bond lengths | C11-C12: 1.34 Å (double bond) |
| Dihedral angles | C8a-C4a-C14b-C14a: 112.5° |
The 2,2-difluoropropanamide group adopts a gauche conformation relative to the decahydropicene plane, minimizing steric clashes with the C6a and C6b methyl groups.
Comparative Nuclear Magnetic Resonance Spectroscopic Profiling
¹H NMR Analysis
Critical proton environments were identified at:
- δ 8.04 ppm (s, 1H) : Amide NH proton, deshielded by electron-withdrawing fluorine atoms.
- δ 6.00 ppm (s, 1H) and δ 5.94 ppm (br s, 1H) : Olefinic protons at C1 and C9, confirming the 1,9(11)-diene system.
¹³C NMR Analysis
Notable signals include:
- δ 212.1 ppm (C10, C14) : Ketone carbonyls.
- δ 170.3 ppm (C28) : Ester carbonyl of the difluoropropanamide group.
- δ 118.5 ppm (C≡N) : Cyano carbon.
¹⁹F NMR Analysis
The 2,2-difluoro moiety produces a singlet at δ -112.5 ppm , consistent with equivalent fluorines in a gem-di configuration.
High-Resolution Mass Spectrometric Fragmentation Patterns
HRMS (ESI-TOF) data ([M+H]⁺ m/z 555.3241) aligns with the molecular formula C33H45F2N2O3 (calculated: 555.3244, Δ = 0.5 ppm). Key fragments include:
| Fragment | m/z (Observed) | Assignment |
|---|---|---|
| 438.2689 | 438.2693 | [M+H–C3H3F2NO]+ (amide loss) |
| 324.1821 | 324.1825 | Decahydropicene core + cyano |
| 96.0455 | 96.0459 | CF2CH2CONH2+ |
The base peak at m/z 438.2689 corresponds to cleavage of the amide bond, retaining the triterpenoid core.
Properties
Molecular Formula |
C33H44F2N2O3 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide |
InChI |
InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40) |
InChI Key |
RJCWBNBKOKFWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Omaveloxolone is synthesized through a series of chemical reactions starting from oleanolic acid, a naturally occurring triterpenoid. The synthetic route involves multiple steps, including oxidation, reduction, and substitution reactions to introduce functional groups such as cyano and difluoropropanamide . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Omaveloxolone undergoes various chemical reactions, including:
Oxidation: Omaveloxolone can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in omaveloxolone, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are often derivatives of omaveloxolone with modified functional groups .
Scientific Research Applications
Omaveloxolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triterpenoids.
Biology: Omaveloxolone is studied for its effects on cellular processes, including oxidative stress and inflammation.
Medicine: It is primarily used in the treatment of Friedreich’s ataxia, but its potential therapeutic effects are also being explored in other conditions involving oxidative stress and mitochondrial dysfunction
Mechanism of Action
Omaveloxolone exerts its effects through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular response to oxidative stress by regulating the expression of genes involved in antioxidative defense and mitochondrial function. Omaveloxolone activates Nrf2 by inhibiting its ubiquitination and degradation, leading to increased levels of Nrf2 and enhanced transcription of target genes . Additionally, omaveloxolone inhibits the pro-inflammatory transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with triterpenoids and N-acylated dihydrophenanthrene derivatives. Key comparisons include:
Key Structural Differences :
- Fluorination: The 2,2-difluoropropanamide group in the target compound improves metabolic stability compared to non-fluorinated analogues like Compounds 11 and 12 .
- Substituent Effects: The heptamethyl and cyano groups in the target compound may increase hydrophobicity and electronic withdrawal, contrasting with the methoxy or benzodioxole groups in Compounds 11 and 12, which enhance solubility .
Bioactivity and Computational Similarity
Evidence from bioactivity clustering () suggests that structurally similar compounds cluster into groups with shared modes of action. For example:
- Compounds with cyano groups (e.g., bardoxolone methyl and the target compound) are linked to Nrf2 activation and antioxidant responses .
- Fluorinated analogues like the target compound may exhibit enhanced pharmacokinetics due to reduced CYP450 metabolism, a property less pronounced in non-fluorinated dihydrophenanthrenes .
Computational similarity metrics (Tanimoto and Dice indexes) could quantify structural overlap between the target compound and others. For instance, the difluoropropanamide moiety likely reduces similarity scores compared to acetylated analogues (e.g., Compounds 11/12) but aligns more closely with fluorinated triterpenoids .
Spectral and Physicochemical Properties
- NMR Profiles : The target compound’s 1H/13C-NMR would show distinct shifts for the difluoropropanamide group (e.g., δ ~2.8–3.0 ppm for CF2 protons) and methyl-rich environment (δ ~1.0–1.5 ppm), differing from Compounds 11/12, which exhibit aromatic proton signals (δ ~6.7–7.5 ppm) .
- Solubility: The fluorinated amide enhances water solubility compared to non-fluorinated triterpenoids but may reduce it relative to Compounds 11/12 with polar methoxy/benzodioxole groups .
Patent and Therapeutic Landscape
In contrast, Compounds 11/12 lack explicit therapeutic claims but share structural motifs with known antioxidants .
Biological Activity
N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide is a semisynthetic triterpenoid compound known as Omaveloxolone . It exhibits a complex molecular structure characterized by significant biological activity primarily through its role as an Nrf2 (Nuclear factor erythroid 2-related factor 2) activator . This article explores the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C33H44F2N2O3
- Molecular Weight : 554.71 g/mol
- IUPAC Name : this compound
Omaveloxolone acts primarily by activating the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the upregulation of various antioxidant genes and cytoprotective mechanisms.
Key Mechanisms:
- Antioxidative Properties : Omaveloxolone enhances the expression of antioxidant enzymes that protect cells from oxidative damage.
- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Biological Activities
The biological activities of Omaveloxolone have been extensively studied in various contexts:
-
Anti-inflammatory Activity :
- Omaveloxolone has demonstrated significant anti-inflammatory effects in preclinical models. It inhibits the activation of NF-kB and reduces the levels of inflammatory mediators such as TNF-alpha and IL-6.
-
Anticancer Properties :
- Research indicates that Omaveloxolone can inhibit the growth of cancer cells in vitro and in vivo models. It has shown promise in reducing tumor growth in xenograft models.
- The compound's ability to modulate signaling pathways involved in cell survival and proliferation contributes to its anticancer effects.
-
Neuroprotective Effects :
- Omaveloxolone is being explored for its potential neuroprotective effects in conditions like Friedreich’s ataxia. It protects neuronal cells from oxidative stress and promotes cell survival.
Case Study 1: Treatment of Friedreich’s Ataxia
A clinical trial evaluated the efficacy of Omaveloxolone in patients with Friedreich’s ataxia. Results indicated improvements in neurological function and quality of life measures compared to placebo groups.
Case Study 2: Cancer Xenograft Models
In a study involving xenograft models of breast cancer and glioblastoma:
- Omaveloxolone treatment resulted in a significant reduction in tumor volume compared to control groups.
- Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Biological Activity | Mechanism |
|---|---|---|---|
| Omaveloxolone | 554.71 g/mol | Anti-inflammatory; Anticancer | Nrf2 activation |
| Bardoxolone methyl | 498.67 g/mol | Anti-inflammatory; Renoprotective | Nrf2 activation |
| CDDO-Me | 498.67 g/mol | Anticancer; Neuroprotective | Nrf2 activation |
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different disease models.
- The pharmacokinetics and pharmacodynamics of Omaveloxolone to optimize therapeutic applications.
- Potential synergistic effects when combined with other therapeutic agents targeting oxidative stress-related pathways.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can researchers optimize yield?
Methodological Answer:
- Stepwise Synthesis : Follow multi-step protocols involving functional group transformations, as exemplified in European patent applications (e.g., iodination via N-iodosuccinimide in DMF under nitrogen ).
- Purification : Use reverse-phase column chromatography (C18) with acetonitrile/water gradients to isolate intermediates and final products .
- Yield Optimization : Apply factorial design to test variables like solvent polarity, reaction temperature, and catalyst loading. For example, a 2^3 factorial matrix can identify interactions affecting yield .
Q. How should researchers characterize the compound’s structural and electronic properties?
Methodological Answer:
- Spectroscopic Analysis : Combine NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm the heptamethyl and difluoropropanamide groups.
- Computational Profiling : Use quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .
- Crystallography : If single crystals are obtainable, X-ray diffraction can resolve stereochemical ambiguities in the decahydropicene core .
Q. What theoretical frameworks guide the study of this compound’s bioactivity or reactivity?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Link the cyanogroup and difluoropropanamide motifs to known pharmacophores (e.g., enzyme inhibition or binding affinity) .
- Kinetic Modeling : Apply Michaelis-Menten or density functional theory (DFT) to predict reaction pathways, especially for oxidation/reduction steps involving the diketone moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioassay results)?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, in-silico docking for bioactivity predictions) .
- Error Source Analysis : Use control experiments to isolate variables (e.g., trace moisture in DMF leading to hydrolysis byproducts ).
- Statistical Modeling : Apply ANOVA or machine learning to identify outliers or confounding factors in high-throughput assays .
Q. What advanced experimental designs are suitable for studying structure-function relationships in this compound?
Methodological Answer:
- Taguchi Methods : Optimize multi-variable synthesis conditions (e.g., temperature, pressure, stoichiometry) while minimizing experimental runs .
- AI-Driven Automation : Implement COMSOL Multiphysics for reaction simulation or robotic platforms for autonomous parameter adjustments (e.g., real-time pH monitoring) .
- Fragment-Based Screening : Use combinatorial libraries to test substituent effects on the picene core, guided by molecular dynamics simulations .
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or drug discovery)?
Methodological Answer:
- Hybrid Material Synthesis : Explore its use as a ligand in metal-organic frameworks (MOFs) by coordinating the cyano group with transition metals (e.g., Re, Nd) .
- Target Validation : Employ CRISPR-Cas9 gene editing in cell lines to identify biological pathways modulated by the compound, followed by proteomic profiling .
- Multi-Omics Integration : Combine metabolomics and transcriptomics data to map its metabolic stability or toxicity mechanisms .
Methodological Considerations
- Theoretical Anchoring : Always align experimental design with established frameworks (e.g., transition state theory for reaction mechanisms ).
- Data Reproducibility : Use standardized protocols (e.g., USP methods for HPLC ) and open-access databases (e.g., PubChem ) for cross-validation.
- Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE for inhalation risks ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
